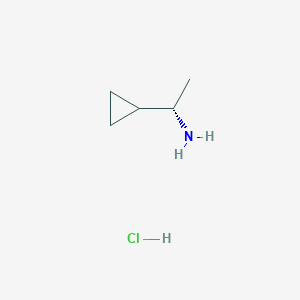
2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride
Overview
Description
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidines play a significant role in the pharmaceutical industry and their derivatives are present in more than twenty classes of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of similar compounds like “methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride” has been reported . The InChI code for this compound is1S/C9H18N2O2.2ClH/c1-11(7-9(12)13-2)8-3-5-10-6-4-8;;/h8,10H,3-7H2,1-2H3;2*1H . Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride” have been reported. The molecular weight of this compound is 259.18 .Scientific Research Applications
Synthesis of Heterocycles
2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride is involved in the synthesis of various heterocycles, such as pyrrolidines and related structures. For example, conjugate additions of amino alcohols derived from alpha-amino acids to vinyl sulfones, followed by a series of reactions, provide a route to substituted pyrrolidines. This process is characterized by stereospecific rearrangement of substituents, occurring via aziridinium ion intermediates. Additionally, reactions with phenyl trans-1-propenyl sulfone lead to the migration of the methyl group and the formation of rearranged indolizidine and quinolizidine derivatives (Back, Parvez, & Zhai, 2003).
Synthesis of Piperidines
Another application involves the facile synthesis of N-substituted piperidines from glutaraldehyde and primary amines, demonstrating the transformation of an amino group into a piperidine ring. This reaction is efficient for both aliphatic and aromatic amines, providing good to excellent yields of N-alkyl- and N-arylpiperidines (Watanabe et al., 1976).
Oxidation and Cyclization Reactions
Oxidation studies of 2-(2-methyl-1-piperidinyl)ethanol derivatives have shown the formation of iminium functions and subsequent cyclization to oxazolidines. This process involves regioselective dehydrogenation and provides insights into the behavior of such compounds under oxidative conditions (Möhrle & Berkenkemper, 2007).
Antibacterial and Antifungal Activities
Compounds derived from the structural framework of this compound have been explored for their antimicrobial properties. Synthesized piperidine derivatives have shown potent biological activities against a range of microbial organisms, indicating their potential in developing new antibacterial and antifungal agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Safety and Hazards
The safety information for “methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride” indicates that it has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-[methyl(piperidin-4-yl)amino]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-10(6-7-11)8-2-4-9-5-3-8;;/h8-9,11H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPUINMSKCVTOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 4-[2-(4-bromophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1532633.png)

![6-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B1532636.png)




methanone](/img/structure/B1532648.png)

![N-[2-(Phenethyloxy)benzyl]cyclopentanamine](/img/structure/B1532650.png)


